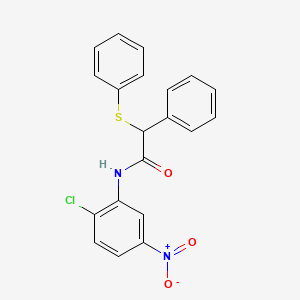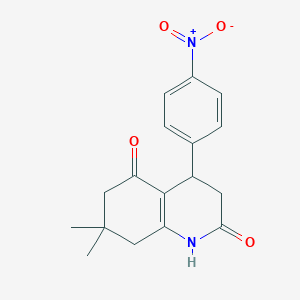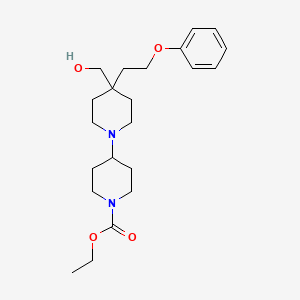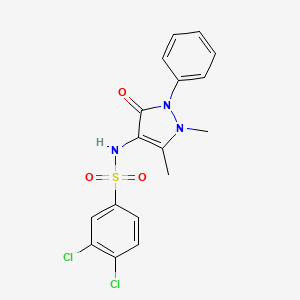
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CNPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CNPTA belongs to the class of thiosemicarbazones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of CNPTA is not fully understood. However, it has been suggested that CNPTA induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. The anti-viral activity of CNPTA is thought to be due to its ability to inhibit viral DNA synthesis.
Biochemical and Physiological Effects
CNPTA has been found to affect various biochemical and physiological processes. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Inflammatory cytokines are involved in the pathogenesis of many diseases, including cancer. CNPTA inhibits the production of these cytokines, thereby reducing inflammation. Additionally, CNPTA has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
CNPTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, CNPTA has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on CNPTA. One area of interest is the development of CNPTA analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of CNPTA and its effects on different types of cancer. Another area of interest is the development of CNPTA as a potential anti-viral agent. Finally, the use of CNPTA in combination with other anti-cancer drugs is an area of research that could lead to improved cancer therapy.
Conclusion
In conclusion, CNPTA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. CNPTA is relatively easy to synthesize and has been found to be low in toxicity in normal cells. However, its mechanism of action is not fully understood, and it has some limitations, including low solubility. There are several future directions for research on CNPTA, including the development of analogs with improved solubility and potency, further studies to elucidate its mechanism of action, and the use of CNPTA in combination with other anti-cancer drugs.
Synthesemethoden
CNPTA can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitroaniline with thiosemicarbazide to form N-(2-chloro-5-nitrophenyl)-N'-phenylthiocarbazide. This intermediate compound is then reacted with phenacyl bromide in the presence of potassium carbonate to form N-(2-chloro-5-nitrophenyl)-2-phenylthioacetamide. Lastly, the compound is treated with acetic anhydride in the presence of pyridine to yield CNPTA.
Wissenschaftliche Forschungsanwendungen
CNPTA has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CNPTA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit potent anti-viral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSJKYPHCGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)


![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)
![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)